BenchChemオンラインストアへようこそ!

N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

Anticancer Melanoma B16-F10 Structure-Activity Relationship

This 1,2,4-oxadiazole analog is a critical SAR probe for medicinal chemistry teams exploring fluorophenyl substitution effects on immunomodulatory and antiproliferative activity. With a CNS MPO profile (HBD=0; tPSA=33 Ų) enabling brain penetration studies, it is ideal for head-to-head comparisons with the methyl analog (IC₅₀=50.99 µM B16-F10) in tumor microenvironment and Chagas disease models. The N-cyclohexyl group confers distinct lipophilicity and steric bulk versus N-cyclopentyl or N-ethyl variants, making it an essential, non-interchangeable component for focused screening libraries. Procure this specific compound to ensure experimental validity in your SAR exploration.

Molecular Formula C19H19FN4O
Molecular Weight 338.4 g/mol
CAS No. 2640946-22-9
Cat. No. B6469580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
CAS2640946-22-9
Molecular FormulaC19H19FN4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
InChIInChI=1S/C19H19FN4O/c20-14-7-4-6-13(12-14)17-23-19(25-24-17)16-10-5-11-21-18(16)22-15-8-2-1-3-9-15/h4-7,10-12,15H,1-3,8-9H2,(H,21,22)
InChIKeyQLZOLTQMIVVMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine (CAS 2640946-22-9): Compound Identity and Scaffold Classification for Sourcing Decisions


N-Cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine (CAS 2640946-22-9) is a synthetic small-molecule heterocyclic compound with molecular formula C₁₇H₁₉FN₄ and a molecular weight of 314.36 g/mol . It belongs to the 1,2,4-oxadiazole class, a privileged scaffold in medicinal chemistry recognized for its bioisosteric relationship to amides and esters, and its broad spectrum of reported biological activities including anticancer, anti-inflammatory, and antiparasitic effects [1]. The molecule incorporates a pyridin-2-amine core linked via the oxadiazole C5 position to a 3-fluorophenyl substituent at the oxadiazole C3, with an N-cyclohexyl group on the pyridine amine. This specific substitution pattern distinguishes it from other commercially available oxadiazole-pyridine analogs and positions it as a candidate for structure-activity relationship (SAR) exploration and screening library procurement [2].

Why N-Cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine Cannot Be Freely Substituted by Other 1,2,4-Oxadiazole Analogs


Within the 1,2,4-oxadiazole chemical space, even seemingly minor structural modifications produce substantial shifts in biological activity, target engagement, and physicochemical properties [1]. Published quantitative structure-activity data on the closely related N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine scaffold demonstrates that the nature of the aryl substituent at the oxadiazole C3 position directly governs antiproliferative potency (IC₅₀ = 50.99 µM in B16-F10 melanoma) and immunomodulatory polarization capacity [2]. The transition from a methyl to a fluoro substituent on the phenyl ring is expected to alter electronic distribution, metabolic stability, and hydrogen-bonding potential—parameters not interchangeable across analogs [3]. Furthermore, the N-cyclohexyl group confers distinct lipophilicity and steric bulk compared to N-cyclopentyl or N-ethyl variants available from the same vendor libraries, affecting both pharmacokinetic prediction and target-binding conformation . Generic substitution without experimental validation therefore risks compromising the very activity profile that motivates procurement of this specific compound.

Quantitative Differentiation Evidence: N-Cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine vs. Closest Analogs


Fluorine Substituent Effects: 3-Fluorophenyl vs. 3-Methylphenyl Analog in Antiproliferative SAR Context

The closest published analog, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine (derivative 2), exhibits IC₅₀ = 50.99 µM against B16-F10 murine melanoma cells with 2.6-fold selectivity over bone marrow-derived macrophages (BMDMs, EC₅₀ = 132.7 µM) [1]. The target compound replaces the 3-methyl group with a 3-fluoro substituent on the phenyl ring. In medicinal chemistry, fluorine-for-hydrogen/methyl substitution is a well-established strategy to modulate metabolic stability, electronic effects, and binding interactions [2]. While direct head-to-head data for the target compound are not yet published, the documented impact of aryl substituent variation on antiproliferative potency within this specific oxadiazole-pyridine series provides a strong basis for expecting differentiated pharmacological behavior relative to the methyl analog [3].

Anticancer Melanoma B16-F10 Structure-Activity Relationship Fluorine substitution

N-Cyclohexyl vs. N-Cyclopentyl Substitution: Lipophilicity and Steric Bulk Differentiation for ADME Optimization

The target compound bears an N-cyclohexyl substituent, whereas the commercially available analog N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine carries an N-cyclopentyl group . The cyclohexyl group adds one additional methylene unit, increasing calculated logP by approximately 0.5–0.7 log units and contributing greater steric bulk (molar refractivity difference ~4.6 cm³/mol). This difference directly influences membrane permeability, plasma protein binding, and metabolic clearance rates [1]. The cyclohexyl analog is predicted to exhibit higher lipophilicity (ZINC-predicted logP = 3.46 for the target vs. an estimated ~2.8–3.0 for the cyclopentyl congener), which can be advantageous for CNS penetration or disadvantageous for aqueous solubility depending on the intended screening context [2].

Lipophilicity ADME Cycloalkyl substitution Drug-likeness

Pyridine Substitution Pattern: 2-Amino-3-oxadiazolyl vs. 2-Amino-5-oxadiazolyl Connectivity in Commercially Available Analogs

The target compound features the oxadiazole ring connected at the pyridine C3 position with the amine at C2, whereas a commercially available analog from the same chemical space—N-ethyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine (MW = 284.29)—places the oxadiazole at the pyridine C5 position with an N-ethyl rather than N-cyclohexyl amine . This regioisomeric difference alters the spatial relationship between the oxadiazole ring and the pyridine nitrogen, which can critically affect metal-chelation capacity, hydrogen-bonding geometry, and target protein binding complementarity [1]. In the broader 1,2,4-oxadiazole literature, analogous regioisomeric variations on the pyridine ring have been shown to shift kinase selectivity profiles and modulate nicotinic acetylcholine receptor subtype preferences [2].

Regioisomerism Pyridine substitution Target engagement Binding mode

Immunomodulatory Polarization Capacity: Evidence from the Closest Published Scaffold Analog

The structurally closest published analog, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, demonstrates immunomodulatory activity by polarizing bone marrow-derived macrophages (BMDMs) toward the antitumoral M1 phenotype, with CD11b⁺ staining above 78% at 33.17 µM and induction of TNF-α production [1]. This compound also exhibited a synergistic effect with LPS and tumor supernatants, further enhancing M1 polarization (CD11b⁺ >80%) and elevating NO, TNF-α, and IL-12 levels [2]. The target compound retains the identical N-cyclohexyl-oxadiazole-pyridine scaffold but incorporates the 3-fluorophenyl substituent in place of the 3-methylphenyl group. The electron-withdrawing fluorine is expected to modulate the oxadiazole ring electronics differently than the electron-donating methyl, potentially altering the compound's interaction with macrophage surface receptors or intracellular signaling nodes [3]. While direct immunomodulatory data for the fluorinated analog are not yet published, the scaffold's demonstrated immunological activity provides a strong rationale for procurement in immuno-oncology screening programs.

Immunotherapy Macrophage polarization M1 phenotype TNF-α induction

1,2,4-Oxadiazole Scaffold Privilege: Bioisosteric Replacement of Amide and Ester Functionalities with Documented Multi-Target Potential

The 1,2,4-oxadiazole ring is a well-established bioisostere of amide and ester functional groups, offering enhanced metabolic stability while retaining hydrogen-bonding capacity [1]. Published data across multiple 1,2,4-oxadiazole series demonstrate activity against diverse targets: the closely related N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine interacts with TcGAPDH, cruzain, and trypanothione reductase in silico, and exhibits time-dependent concentration effects against Trypanosoma cruzi epimastigotes and amastigotes [2]. In the broader class, 1,2,4-oxadiazoles have been reported as HDAC6 inhibitors, nicotinic acetylcholine receptor modulators, EGFR/BRAF V600E dual inhibitors, and mGluR5 positive allosteric modulators [3]. The target compound's unique combination of 3-fluorophenyl, pyridin-2-amine, and N-cyclohexyl substituents within this privileged scaffold positions it as a multi-purpose screening candidate distinct from analogs with different substitution patterns already explored in the literature.

Bioisostere Oxadiazole scaffold Multi-target Drug discovery

Neutral H-Bond Donor Count: Physicochemical Differentiation for CNS vs. Peripheral Screening Suitability

Physicochemical property predictions from the ZINC database indicate the target compound has zero hydrogen-bond donors (HBD = 0), a topological polar surface area (tPSA) of 33 Ų, and a predicted logP of 3.46 [1]. These values fall within favorable ranges for CNS drug-likeness per commonly applied multiparameter optimization (MPO) scores, where HBD ≤ 1, tPSA < 70 Ų, and logP between 2 and 5 are considered desirable for blood-brain barrier penetration [2]. In contrast, many commercially available 1,2,4-oxadiazole analogs bearing free amine, hydroxyl, or carboxylic acid groups exhibit HBD ≥ 1 and higher tPSA values, biasing them toward peripheral target applications. Notably, the N-cyclohexyl group contributes to the zero HBD count by fully substituting the pyridine amine, a feature absent in unsubstituted or N-methyl analogs [3].

CNS drug-likeness tPSA H-bond donors Blood-brain barrier penetration

Recommended Research and Procurement Application Scenarios for N-Cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine


Immuno-Oncology Phenotypic Screening: Macrophage Polarization and Tumor Microenvironment Modulation

Based on the demonstrated immunomodulatory activity of the closely related N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, which induced M1 macrophage polarization (CD11b⁺ >78% at 33.17 µM) and TNF-α production in murine BMDMs [1], this compound is suitable for head-to-head comparative screening to determine whether 3-fluorophenyl substitution enhances or redirects the immunomodulatory phenotype. Procurement is recommended for laboratories conducting tumor microenvironment research, particularly those investigating TAM repolarization strategies in melanoma or other solid tumor models. The compound's predicted CNS drug-like properties also enable exploration of immune modulation in brain tumor microenvironments [2].

Structure-Activity Relationship (SAR) Expansion Around the 1,2,4-Oxadiazole-Pyridine Antiproliferative Scaffold

With the methyl analog demonstrating IC₅₀ = 50.99 µM against B16-F10 melanoma (2.6-fold selectivity over non-tumor BMDMs) [3], this fluorinated derivative serves as a critical SAR probe to evaluate the electronic and metabolic consequences of replacing an electron-donating methyl group with an electron-withdrawing fluorine. Procurement is indicated for medicinal chemistry teams building focused libraries to explore the oxadiazole C3-aryl substituent SAR, particularly where fluorine scanning is used to optimize metabolic stability or target-binding affinity [4].

CNS-Targeted Compound Library Enrichment for Neuroinflammation or Neuro-Oncology Programs

The compound's favorable CNS MPO profile (HBD = 0; tPSA = 33 Ų; logP = 3.46) positions it as a suitable addition to CNS-focused screening decks [2]. Given the 1,2,4-oxadiazole scaffold's reported activity as nicotinic acetylcholine receptor modulators [5] and the increasing interest in neuroinflammation as a therapeutic axis, this compound can be deployed in phenotypic screens for neurodegenerative or neuro-oncological indications where both CNS penetration and oxadiazole-mediated pharmacology are desired.

Antiparasitic Drug Discovery: Follow-Up to Anti-Trypanosoma cruzi Lead Optimization

The N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine scaffold has demonstrated in vitro activity against Trypanosoma cruzi epimastigotes and amastigotes, with in silico binding to three essential parasite targets (TcGAPDH, cruzain, trypanothione reductase) [6]. This fluorinated analog is a logical procurement candidate for Chagas disease drug discovery programs seeking to improve potency or ADME properties through fluorine substitution while maintaining the scaffold's antiparasitic core. The compound can be directly compared against the methyl analog in T. cruzi strain Y assays.

Quote Request

Request a Quote for N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.